molecular formula C11H16N2O B14224464 N-Butyl-2-(pyridin-2-YL)acetamide CAS No. 806619-17-0

N-Butyl-2-(pyridin-2-YL)acetamide

Cat. No.: B14224464
CAS No.: 806619-17-0
M. Wt: 192.26 g/mol
InChI Key: LTVQBQWNOXXFQH-UHFFFAOYSA-N
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Description

N-Butyl-2-(pyridin-2-yl)acetamide is an organic compound that belongs to the class of amides It consists of a butyl group attached to the nitrogen atom of the amide, and a pyridin-2-yl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(pyridin-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with butyl chloroacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Another method involves the use of α-bromoketones and 2-aminopyridine. This reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free, making it an attractive option for the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the pyridin-2-yl group.

Scientific Research Applications

N-Butyl-2-(pyridin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-(pyridin-2-yl)acetamide is unique due to its specific combination of the butyl and pyridin-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

806619-17-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-butyl-2-pyridin-2-ylacetamide

InChI

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14)

InChI Key

LTVQBQWNOXXFQH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC1=CC=CC=N1

Origin of Product

United States

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